1-[(1-Phenylethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-[(1-Phenylethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C23H22N4 It belongs to the class of benzimidazole derivatives, which are known for their diverse pharmacological activities
Preparation Methods
The synthesis of 1-[(1-Phenylethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Pyrido[1,2-a]benzimidazole Core: This step involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzimidazole ring.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions using propyl halides under basic conditions.
Amination: The amino group is introduced through nucleophilic substitution reactions.
Formation of the Carbonitrile Group: The carbonitrile group is typically introduced using cyanogen bromide in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[(1-Phenylethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, acetonitrile). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(1-Phenylethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(1-Phenylethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
1-[(1-Phenylethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other benzimidazole derivatives, such as:
Thiabendazole: Known for its anthelmintic activity.
Albendazole: Used as an antiparasitic agent.
Mebendazole: Another antiparasitic compound with a similar structure.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H22N4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-(1-phenylethylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C23H22N4/c1-3-9-18-14-22(25-16(2)17-10-5-4-6-11-17)27-21-13-8-7-12-20(21)26-23(27)19(18)15-24/h4-8,10-14,16,25H,3,9H2,1-2H3 |
InChI Key |
AOVBJXUOGFUIEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC(C)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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